molecular formula C18H23N3O4 B2360444 methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate CAS No. 1013765-70-2

methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate

Cat. No. B2360444
CAS RN: 1013765-70-2
M. Wt: 345.399
InChI Key: ZCMCGBDNCQOUGC-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” would require more specific information.


Chemical Reactions Analysis

Pyrazoles are known to react with potassium borohydride to form a class of ligands known as scorpionates . They are also used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Antibacterial Activity

The compound’s structural features make it a potential candidate for combating bacterial infections. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In silico docking studies have revealed interactions between the compound and specific enzymes, suggesting its potential as an antibacterial agent .

Antifungal Properties

“Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” has demonstrated antifungal activity. Its mode of action likely involves disrupting fungal cell membranes or interfering with essential metabolic pathways. Researchers have explored its effectiveness against different fungal species, including yeasts and molds .

Future Directions

The future directions in the research and application of pyrazole compounds are vast and varied. They continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

methyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-4-10-21-12-15(17(20-21)25-11-5-2)16(22)19-14-8-6-13(7-9-14)18(23)24-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCGBDNCQOUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate

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